N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Description
N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a thioether-linked 2-oxo-2-phenylethyl group and an N-butyl acetamide side chain. Its structure combines a thiazole ring (a five-membered heterocycle with nitrogen and sulfur) with a ketone-functionalized phenyl group and a flexible alkylamide chain, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-butyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-2-3-9-18-16(21)10-14-11-22-17(19-14)23-12-15(20)13-7-5-4-6-8-13/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEXYWGJSQCXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Key Structural Features :
| Compound Name/Class | Core Structure | Functional Groups | Notable Substituents | Evidence Source |
|---|---|---|---|---|
| Target Compound | Thiazole | - Thioether (S-linkage) - 2-Oxo-2-phenylethyl - N-butyl acetamide |
Phenyl, butyl | N/A (hypothesized from naming) |
| Thioxothiazolidinyl-acetamides (e.g., N-allyl-3-benzyl derivatives) | Thiazolidinone (saturated thiazole) | - Thioxo (C=S) - Carboxamide |
Allyl, benzyl, cyclopentyl | [1] |
| Triazinoindole-acetamides (e.g., Compound 23–27) | Triazino[5,6-b]indole | - Thioether - Cyanomethyl/phenoxy/bromo substituents |
Bromo, phenoxy, methyl | [2] |
| 1,3,4-Oxadiazole-acetamides (e.g., 4a–4l) | Oxadiazole | - Thioether - Bioisosteric oxadiazole |
Substituted phenyl, benzothiazolyl | [3] |
| Quinazolinone-sulfonamide hybrids (e.g., 5e–18) | Quinazolinone + sulfonamide | - Thioether - Sulfonamide |
Iodinated quinazolinone, substituted acetamide | [7] |
| 5-Arylidene-thioxothiazolidinones (e.g., 6a–o) | Thioxothiazolidinone | - Knoevenagel condensation-derived arylidene - Thioacetamide |
Phenyl, quinazolinyl | [8] |
Critical Differences :
- Heterocyclic Core: The target compound’s thiazole ring is distinct from thiazolidinone (saturated, with a ketone) in or oxadiazole in .
- Substituent Effects: The N-butyl group in the target compound may confer greater lipophilicity compared to smaller alkyl or aryl groups in analogs (e.g., cyclopentyl in or phenoxy in ). The 2-oxo-2-phenylethyl thioether is unique, differing from triazinoindole or quinazolinone moieties in other studies [2][7].
Pharmacological and Physicochemical Properties
Hypothesized Activity of Target Compound :
- The thiazole core and phenyl group may promote π-π stacking with biological targets, while the thioether linkage could enhance redox activity. The N-butyl chain might improve bioavailability compared to shorter-chain analogs [1][3].
Analytical Data :
- Thioxothiazolidinones: Characterized by IR (C=O at 1700–1750 cm⁻¹), ¹H NMR (thioxo proton at δ 4.2–4.5), and HR-MS [1].
- Target Compound : Expected IR peaks include C=O (amide, ~1650 cm⁻¹) and C-S (thioether, ~650 cm⁻¹). ¹H NMR would show phenyl protons (δ 7.2–7.8) and butyl CH₂ groups (δ 0.9–1.5) [3][8].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
